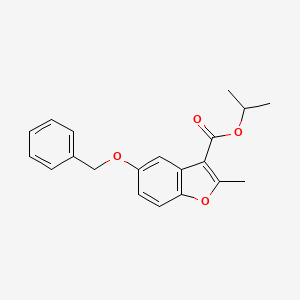Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 307551-74-2
Cat. No.: VC6496708
Molecular Formula: C20H20O4
Molecular Weight: 324.376
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 307551-74-2 |
|---|---|
| Molecular Formula | C20H20O4 |
| Molecular Weight | 324.376 |
| IUPAC Name | propan-2-yl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C20H20O4/c1-13(2)23-20(21)19-14(3)24-18-10-9-16(11-17(18)19)22-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
| Standard InChI Key | FTLNUVGBVFIMOT-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of:
-
Benzofuran core: A fused bicyclic system with a furan ring (oxygen-containing heterocycle) attached to a benzene ring.
-
2-Methyl group: A methyl substituent at the 2-position of the benzofuran system.
-
5-Benzyloxy group: A benzyl ether (–O–CH₂C₆H₅) at the 5-position.
-
3-Carboxylate ester: An isopropyl ester (–COO–CH(CH₃)₂) at the 3-position.
Theoretical Molecular Formula: C₂₁H₂₀O₄
Molecular Weight: 336.38 g/mol (calculated).
Spectral and Physicochemical Properties
While experimental data for this compound is unavailable, analogs such as propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (PubChem CID: 853133) offer benchmarks :
-
Boiling Point: Estimated >250°C (based on ester analogs).
-
Solubility: Likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) due to hydrophobic benzyl and isopropyl groups.
-
Stability: Expected to hydrolyze under acidic or basic conditions, releasing the corresponding carboxylic acid.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound can be synthesized through a multi-step sequence:
-
Benzofuran Core Formation:
-
Friedel-Crafts acylation or cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.
-
-
Benzyloxy Group Introduction:
-
Nucleophilic aromatic substitution or Ullmann coupling using benzyl bromide under basic conditions.
-
-
Esterification:
-
Reaction of the carboxylic acid intermediate with isopropanol, catalyzed by H₂SO₄ or DCC/DMAP.
-
Key Reaction:
Industrial Scalability Challenges
-
Benzyl Group Stability: Benzyl ethers may undergo hydrogenolysis during purification.
-
Regioselectivity: Ensuring substitution occurs exclusively at the 5-position requires optimized directing groups.
Reactivity and Functionalization
Electrophilic Substitution
The benzofuran core’s electron-rich aromatic system permits reactions such as:
-
Nitration: Introduces nitro groups at the 4- or 6-positions (meta to oxygen).
-
Halogenation: Bromine or chlorine addition using FeCl₃ catalysis.
Ester Hydrolysis
The isopropyl ester can be cleaved under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid, a precursor for amide or anhydride derivatives.
Comparison with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume